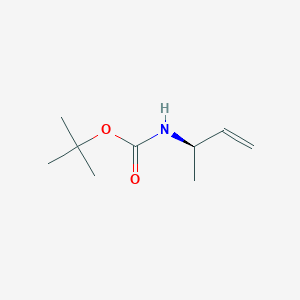

(R)-Tert-butyl but-3-EN-2-ylcarbamate

Description

Significance of Chiral Carbamate (B1207046) Scaffolds in Asymmetric Synthesis

Chiral carbamates are organic compounds that feature a carbamate group attached to a stereogenic center. Their importance in asymmetric synthesis is multifaceted. The carbamate moiety, particularly the commonly used tert-butoxycarbonyl (Boc) group, serves as an excellent protecting group for amines. The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, providing a crucial element of synthetic flexibility. researchgate.net

Beyond its protective function, the carbamate group can act as a powerful directing group, influencing the stereochemical outcome of reactions at nearby prochiral centers. This is achieved through the formation of chiral N-amino cyclic carbamate hydrazones, which can undergo highly diastereoselective and enantioselective aldol (B89426) additions. nih.gov Furthermore, axially chiral carbamates have been shown to undergo radical and anionic cyclizations with a high degree of chirality transfer, demonstrating their utility in controlling complex stereochemical transformations. nih.gov The ability of chiral carbamates to dictate the formation of new stereocenters makes them invaluable tools for the construction of complex, enantiomerically pure molecules.

Overview of (R)-Tert-butyl but-3-en-2-ylcarbamate as a Defined Chiral Building Block

This compound is a prime example of a chiral building block that embodies the advantageous features of chiral carbamates. Its structure combines a stereochemically defined secondary amine protected by a Boc group with a reactive allylic moiety. This combination of functionalities makes it a valuable precursor in a variety of synthetic transformations.

The reactivity of this compound is largely dictated by its but-3-en-2-yl group. The terminal double bond is susceptible to a range of reactions, including electrophilic additions, which allows for the introduction of further complexity to the molecule. smolecule.com The carbamate group, in turn, can participate in nucleophilic substitution reactions, further expanding its synthetic utility. smolecule.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | tert-butyl N-[(2R)-but-3-en-2-yl]carbamate |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| CAS Number | 1047665-48-4 |

| Canonical SMILES | CC(C=C)NC(=O)OC(C)(C)C |

| Isomeric SMILES | CC@@HNC(=O)OC(C)(C)C |

The synthesis of chiral N-Boc protected allylic amines, the class of compounds to which this compound belongs, has been a subject of considerable research. Methods for their preparation include the reaction of organomagnesium reagents with N-Boc-aminals, which proceed through in situ generated N-Boc-imine intermediates. nih.gov Such synthetic routes provide access to these valuable chiral building blocks, which can then be employed in the synthesis of more complex molecules. For instance, chiral allylic amines are crucial intermediates in the preparation of peptide isosteres and other biologically active compounds. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

tert-butyl N-[(2R)-but-3-en-2-yl]carbamate |

InChI |

InChI=1S/C9H17NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h6-7H,1H2,2-5H3,(H,10,11)/t7-/m1/s1 |

InChI Key |

KIFRIUDSLUQLOC-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](C=C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C=C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R Tert Butyl But 3 En 2 Ylcarbamate

Stereoselective Synthesis Strategies for the But-3-EN-2-ylcarbamate Core

The direct creation of the chiral center in the but-3-en-2-ylcarbamate core with the desired (R)-configuration is a primary goal of stereoselective synthesis. These strategies aim to control the three-dimensional arrangement of atoms during the reaction, avoiding the formation of racemic mixtures and the need for subsequent resolution steps.

Asymmetric Induction in Chiral Center Formation of (R)-Tert-butyl but-3-EN-2-ylcarbamate

Asymmetric induction is a fundamental principle in stereoselective synthesis where a chiral element influences the formation of a new stereocenter, leading to an unequal mixture of stereoisomers. In the context of synthesizing this compound, this can be achieved by reacting a prochiral precursor, such as but-3-en-2-one, with a chiral reagent.

A plausible approach involves the asymmetric reduction of an imine precursor. For instance, N-(but-3-en-2-ylidene)-2-methylpropane-2-sulfinamide, derived from the condensation of but-3-en-2-one and a chiral sulfinamide, can be subjected to stereoselective reduction. The chiral sulfinyl group directs the hydride attack to one face of the C=N double bond, leading to the formation of the desired stereocenter in the resulting amine, which can then be protected to yield the target carbamate (B1207046). The success of this induction relies heavily on the steric and electronic properties of the chiral directing group and the choice of reducing agent and reaction conditions.

Application of Chiral Auxiliaries in the Stereoselective Synthesis of this compound Precursors

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com For the synthesis of precursors to this compound, several well-established chiral auxiliaries can be employed.

One common strategy involves the use of Evans oxazolidinone auxiliaries. wikipedia.org An N-acyl oxazolidinone, for example, can undergo a stereoselective aldol (B89426) reaction. While not directly producing the amine, this method can establish a key stereocenter in a precursor that is later converted to the amine.

A more direct approach utilizes chiral amines like pseudoephedrine as an auxiliary. wikipedia.org By forming an amide with a suitable carboxylic acid, the alpha-proton can be stereoselectively removed and the resulting enolate can be alkylated. This establishes a chiral center that can be elaborated to the target amine.

Another powerful class of chiral auxiliaries are the tert-butanesulfinamides, which react with aldehydes and ketones to form N-sulfinyl imines. The asymmetric addition of a vinyl nucleophile (e.g., vinylmagnesium bromide) to the N-tert-butanesulfinyl imine of acetaldehyde would be a direct method to establish the (R)-configured stereocenter. The tert-butanesulfinyl group effectively shields one face of the imine, directing the nucleophilic attack to the other face with high diastereoselectivity. Subsequent removal of the sulfinyl group under mild acidic conditions, followed by Boc protection, would yield the final product.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Aldol, Alkylation | Forms chiral enolates, directing electrophilic attack. |

| Pseudoephedrine | Alkylation | Forms a chiral amide, directing alkylation at the α-position. |

| (R)- or (S)-tert-Butanesulfinamide | Nucleophilic addition to imines | Forms a chiral imine, directing nucleophilic attack to the carbon of the C=N bond. |

Catalytic Asymmetric Approaches to this compound

Catalytic asymmetric synthesis is a highly efficient method that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Several catalytic strategies could be envisioned for the synthesis of this compound.

One such strategy is the asymmetric Mannich reaction. orgsyn.org This reaction involves the aminoalkylation of a carbon nucleophile with an imine. A proline-catalyzed direct three-component asymmetric Mannich reaction between an aldehyde, an amine, and a ketone can produce chiral β-amino carbonyl compounds, which are precursors to the target molecule. orgsyn.org For example, a chiral catalyst could mediate the reaction between acetaldehyde, vinylamine (or a surrogate), and a suitable carbonyl compound to generate a precursor with the desired stereochemistry.

Another powerful method is transition-metal-catalyzed asymmetric allylic amination. In this approach, a prochiral allylic substrate, such as but-3-en-2-yl acetate, could react with a nitrogen source like tert-butyl carbamate in the presence of a chiral palladium or iridium catalyst. The catalyst would facilitate the formation of a π-allyl complex and control the enantioselectivity of the nucleophilic attack by the carbamate, leading directly to the desired product.

Diastereoselective Synthesis of Related But-3-EN-2-ylcarbamate Intermediates

Diastereoselective synthesis involves reactions that create a new stereocenter in a molecule that already contains one or more stereocenters, resulting in the preferential formation of one diastereomer over others. This strategy is particularly useful when a chiral starting material is readily available.

For instance, if a chiral aldehyde is used as a starting material, the addition of a vinyl nucleophile can proceed with facial selectivity dictated by the existing stereocenter, often following models like Cram's rule or the Felkin-Anh model. The resulting homoallylic alcohol can then be converted to the target carbamate via a Mitsunobu reaction with hydrazoic acid followed by reduction and Boc protection, or through an Overman rearrangement of the corresponding allylic trichloroacetimidate.

Alternatively, starting with a chiral amine, a diastereoselective reaction can be used to introduce the butenyl group. For example, a chiral imine derived from a readily available chiral amine could undergo a diastereoselective vinylation reaction. The stereochemical outcome would be controlled by the existing chiral center in the amine portion of the molecule.

Chemoenzymatic and Resolution-Based Approaches

When stereoselective syntheses are not feasible or result in low enantiomeric excess, the resolution of a racemic mixture is a viable alternative. Chemoenzymatic methods, which combine chemical synthesis with enzymatic reactions, are particularly powerful for this purpose.

Resolution of Racemic Mixtures of But-3-EN-2-ylcarbamate Analogs

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols and their derivatives due to their high enantioselectivity.

A relevant study on the enzymatic kinetic resolution of a similar compound, (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, demonstrates the feasibility of this approach. nih.govresearchgate.netnih.gov In this study, the racemic carbamate was subjected to lipase-catalyzed transesterification. nih.govresearchgate.netnih.gov Candida antarctica lipase B (CAL-B) was found to be highly effective, showing excellent enantioselectivity (E > 200). nih.govresearchgate.netnih.gov

This methodology could be directly applied to a racemic precursor of the target molecule, such as racemic but-3-en-2-ol. The lipase would selectively acylate one enantiomer (e.g., the (S)-enantiomer) to form an ester, leaving the desired (R)-enantiomer of the alcohol unreacted and in high enantiomeric excess. This resolved (R)-but-3-en-2-ol could then be converted to this compound through standard chemical transformations.

The efficiency of such a resolution is highly dependent on reaction parameters. The choice of lipase, acyl donor, solvent, and temperature can significantly impact the conversion and the enantiomeric excess of both the product and the remaining substrate.

Table 2: Influence of Temperature on the Kinetic Resolution of a Carbamate Analog

| Temperature (°C) | Optimal Reaction Time (h) | Outcome |

|---|---|---|

| 25 | 24 | Achieved perfect kinetic resolution. nih.gov |

| 35 | 16 | Achieved optimal values. nih.gov |

| 40 | 12 | Achieved desired results. nih.gov |

| 50 | 12 | Similar reaction time tendency as 40°C. nih.gov |

Data adapted from a study on the kinetic resolution of (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. nih.gov

Enantiopure Synthesis Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the preparation of pharmaceutical intermediates. For this compound, achieving high enantiopurity is critical. Methodologies for obtaining the desired (R)-enantiomer typically rely on starting from a chiral pool of molecules. A prominent strategy involves the use of naturally occurring, optically pure amino acids, which provides a reliable method for establishing the required stereocenter.

One such approach is the synthesis starting from L-Serine, a readily available and cost-effective chiral precursor. researchgate.netresearchgate.net This method leverages the inherent chirality of L-Serine to construct the target molecule through a series of stereoconservative reactions. The process involves multiple steps, including protection of the functional groups, modification of the side chain, and eventual introduction of the butenyl moiety. This ensures that the stereochemical integrity of the initial chiral center is maintained throughout the synthetic sequence, yielding the desired (R)-enantiomer. The synthesis of related chiral carbamates, such as (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, from L-Serine has been successfully demonstrated, showcasing the viability of this strategy. researchgate.net

Protection and Deprotection Chemistry Relevant to this compound Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, mild acidic conditions. acsgcipr.orgwikipedia.org Its application is central to the synthesis of this compound.

The formation of the tert-butyl carbamate is typically achieved by reacting the corresponding amine precursor with di-tert-butyl dicarbonate (Boc₂O). This reaction is highly efficient and can be conducted under various conditions. researchgate.net Catalyst-free methods have been developed that proceed efficiently in green solvents like water or glycerol at room temperature. organic-chemistry.orgrsc.org These methods are advantageous as they are environmentally benign and often result in high yields of the N-Boc protected amine without the need for extensive purification. organic-chemistry.org Another approach involves using a protic ionic liquid, such as imidazolium trifluoroacetate, as a catalyst in a solvent-free system, which also provides excellent yields and high selectivity. researchgate.netrsc.org These methods are known for their operational simplicity and for avoiding common side products like isocyanates or urea derivatives. organic-chemistry.orgrsc.org

A key advantage of using the Boc group is the high chemoselectivity of the protection reaction for amines. The N-tert-butyloxycarbonylation process preferentially occurs at the amine functional group even in the presence of other nucleophilic groups such as alcohols, phenols, and thiols. researchgate.netrsc.org This selectivity is crucial when working with multifunctional precursors. For instance, optically pure amino acids, amino acid esters, and amino alcohols can be efficiently converted to their N-Boc protected derivatives in excellent yields without racemization at the chiral center. researchgate.netrsc.org Catalyst-free systems in water have demonstrated this selectivity, effectively protecting chiral amines and amino alcohols without the formation of oxazolidinone side products. organic-chemistry.orgfigshare.com This high degree of selectivity simplifies synthetic routes by eliminating the need for protecting other functional groups in the precursor molecule.

The removal of the Boc protecting group is a critical step and is typically accomplished under acidic conditions. acsgcipr.org The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. commonorganicchemistry.com This intermediate then readily decarboxylates to yield the free amine and carbon dioxide. commonorganicchemistry.com

Common reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. wikipedia.orgcommonorganicchemistry.com The reaction with TFA is efficient, but it's important to note that the resulting amine is typically obtained as its TFA salt. commonorganicchemistry.com A potential issue with acidic deprotection is the generation of the tert-butyl cation, which can lead to undesirable side reactions by alkylating nucleophilic sites on the substrate. acsgcipr.org To mitigate this, scavengers are often added to the reaction mixture. acsgcipr.org

Alternative, milder methods have also been developed. Lewis acids, such as cerium(III) chloride heptahydrate in combination with sodium iodide (CeCl₃·7H₂O-NaI), can promote the deprotection. researchgate.net Thermolytic cleavage of the Boc group can be achieved using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), often accelerated by microwave irradiation. researchgate.net The choice of deprotection strategy is crucial to ensure the stability of other functional groups within the molecule, embodying the principle of orthogonal protection where one protecting group can be removed selectively in the presence of others. wikipedia.org

Precursor-Based Synthetic Routes to this compound

A robust and well-established method for the enantioselective synthesis of chiral compounds is to begin with a precursor from the chiral pool. L-Serine is an excellent starting material for synthesizing chiral intermediates due to its low cost and inherent chirality. researchgate.netresearchgate.net The synthesis of related compounds, which serve as key intermediates for natural products like Jaspine B, has been successfully demonstrated starting from L-Serine. researchgate.netresearchgate.net

A typical synthetic sequence begins with the protection of the amino group of L-serine with a Boc group using di-tert-butyl dicarbonate. researchgate.net This is often followed by esterification of the carboxylic acid. researchgate.netresearchgate.net The protected L-Serine derivative then undergoes a series of transformations to modify its side chain. For instance, the hydroxyl group can be converted into a leaving group or otherwise activated for subsequent reactions that build the butenyl side chain. This multi-step process, while complex, ensures that the stereochemistry at the alpha-carbon is preserved, ultimately leading to the desired (R)-configuration in the final product. A similar strategy starting from N-BOC-D-serine has been used to prepare intermediates for the drug Lacosamide. google.com

Transformations from Related Alkynyl Carbamate Analogs

The conversion of alkynyl carbamates into their corresponding alkenyl derivatives represents a powerful strategy for synthesizing compounds like this compound. These transformations often rely on metal-catalyzed reactions that can proceed with high regio- and stereoselectivity. Gold and rhodium catalysts, in particular, have shown significant utility in activating the alkyne moiety for subsequent reactions.

Gold catalysts, especially cationic gold species, are known to catalyze the cycloisomerization of N-alkynyl carbamates. researchgate.net This process typically involves the intramolecular attack of the carbamate's oxygen or nitrogen atom onto the gold-activated alkyne, leading to the formation of cyclic structures. While this is an intramolecular process, related intermolecular reactions or sequential transformations can be envisioned to yield acyclic alkenyl carbamates.

Rhodium-catalyzed reactions have also been developed for the C–O bond alkynylation of aryl carbamates using propargyl alcohols as the alkynylating agent. chemistryviews.org This method proceeds via the activation of the C-O bond and tolerates a variety of functional groups. chemistryviews.org The resulting aryl acetylenes can serve as versatile intermediates for further transformations into the desired alkenyl carbamates through selective reduction or addition reactions.

| Catalyst System | Substrate Type | Transformation Type | Key Features |

|---|---|---|---|

| Cationic Gold (Au) Species | N-Alkynyl Carbamates | Cycloisomerization / Hydroamidation | Facilitates intramolecular attack on the alkyne. researchgate.net |

| Rhodium (Rh) / NHC Ligand | Aryl Carbamates + Propargyl Alcohols | C-O Bond Alkynylation | Tolerates various functional groups like ketones and esters. chemistryviews.org |

Novel Reaction Environments and Catalytic Systems

Recent advancements in chemical synthesis have emphasized the development of more sustainable and efficient reaction conditions. For carbamate synthesis, the use of ionic liquids as reaction media and the application of organocatalysis have emerged as promising alternatives to conventional methods.

Application of Ionic Liquids in Carbamate Synthesis

Ionic liquids (ILs) are salts with melting points below 100°C that offer unique properties as solvents and catalysts, such as low vapor pressure, high thermal stability, and tunable solubility. researchgate.net Imidazolium-based ionic liquids have been successfully employed as catalysts for the synthesis of carbamates from amines and dimethyl carbonate, achieving high selectivity and yields without the need for other solvents. researchgate.net

The catalytic activity of these ionic liquids is often attributed to the acidic proton on the imidazolium ring, which can activate the carbonyl group of dimethyl carbonate, enhancing its reactivity towards the amine. researchgate.net A significant advantage of using ionic liquids is their potential for recyclability, making the process more cost-effective and environmentally friendly. researchgate.netnih.gov For instance, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) has been used as a recyclable solvent and promoter in various organic syntheses, including the formation of carbamate-related structures. nih.gov

| Ionic Liquid Type | Reactants | Role of Ionic Liquid | Key Advantages |

|---|---|---|---|

| Imidazolium-based (e.g., B[MIm]2[PF6]2) | Amines + Dimethyl Carbonate | Catalyst and Solvent | High selectivity (100%), good to excellent yields, reusability. researchgate.net |

| 1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) | General Organic Reactions | Recyclable Solvent and Promoter | Dual role as solvent and promoter, potential for greener synthesis. nih.gov |

Organocatalytic Approaches and Their Scope

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. umb.eduwikipedia.org For the synthesis of chiral homoallylic amines, a class of compounds that includes this compound, organocatalytic asymmetric allylation of imines is a key methodology. beilstein-journals.orgnih.gov

This approach often involves the reaction of an imine with an allylating agent in the presence of a chiral organocatalyst. Chiral Brønsted acids, such as 3,3'-diaryl-BINOL derivatives, have proven effective in catalyzing the asymmetric allylation of N-acylimines, yielding products with high enantioselectivities (90–99% ee) and good yields. beilstein-journals.org Another successful strategy employs chiral disulfonimides to catalyze the three-component coupling of an aldehyde, an amine (to form an imine in situ), and allyltrimethylsilane. beilstein-journals.org These methods provide direct access to enantiomerically enriched protected homoallylic amines. The field has seen rapid development, moving from stoichiometric reagents to highly efficient catalytic systems. nih.gov

| Organocatalyst Type | Reaction | Typical Substrates | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Chiral 3,3'-Diaryl-BINOL | Asymmetric Allylation | N-Acylimines | 90-99% |

| Chiral Disulfonimide | Hosomi–Sakurai type Allylation | In situ-formed N-Fmoc-imines | High |

| Aminophenol derivatives | Asymmetric Allylation | N-Phosphinoylimines | 76-98% |

Chemical Reactivity and Transformation Studies of R Tert Butyl But 3 En 2 Ylcarbamate

Olefin Functionalization Reactions of the But-3-en-2-yl Moiety

The carbon-carbon double bond in (R)-tert-butyl but-3-en-2-ylcarbamate is a key site for a variety of functionalization reactions. These transformations allow for the introduction of new stereocenters and functional groups, making it a versatile intermediate for the synthesis of complex molecules.

Stereoselective Addition Reactions to the Alkene

The inherent chirality of this compound can influence the stereochemical outcome of addition reactions to the adjacent double bond. This substrate control is a valuable tool in asymmetric synthesis. For instance, in reactions like hydroboration-oxidation or dihydroxylation, the existing stereocenter can direct the approach of the reagent, leading to the preferential formation of one diastereomer over the other.

Similarly, related chiral homoallylic amine derivatives are known to undergo stereoselective epoxidation. The directing effect of the protected amino group, often through hydrogen bonding with the oxidant, can lead to high diastereoselectivity in the formation of the corresponding epoxide. This epoxide can then serve as a precursor to a range of other functionalized compounds.

Cycloaddition Reactions Involving the Unsaturated System

The alkene functionality of this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile. The stereochemistry of the resulting cyclic adduct is influenced by the chiral center in the dienophile. In a related context, tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, which contains a carbamate-substituted diene system, has been shown to undergo Diels-Alder reactions with various dienophiles. mdpi.comnih.gov These reactions proceed efficiently with both electron-rich and electron-deficient dienophiles, affording bicyclic lactones. mdpi.comnih.gov The rate of these cycloadditions is notably faster with electronically matched dienophiles. mdpi.com For example, the reaction with methyl acrylate (B77674) is significantly faster than with butyl vinyl ether. mdpi.com

Additionally, the unsaturated system can be involved in [3+2] cycloaddition reactions. These reactions, often involving azomethine ylides, are a powerful method for constructing five-membered heterocyclic rings, such as pyrrolidines, with a high degree of stereocontrol. researchgate.net

Catalytic Hydrogenation of the Carbon-Carbon Double Bond

The carbon-carbon double bond of this compound can be selectively reduced through catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The hydrogenation converts the but-3-en-2-yl group into a butyl group, yielding (R)-tert-butyl butan-2-ylcarbamate.

The tert-butoxycarbonyl (Boc) protecting group is notably stable under these conditions, allowing for the selective reduction of the alkene without affecting the carbamate (B1207046) functionality. researchgate.net This stability is a key advantage of the Boc group in multistep synthesis. researchgate.netderpharmachemica.com The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst and reaction conditions, potentially leading to the formation of diastereomeric products if a new stereocenter is generated and the hydrogenation is diastereoselective.

Reactivity of the Carbamate Functionality

The tert-butoxycarbonyl (Boc) group is primarily known as a protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. derpharmachemica.commasterorganicchemistry.com However, the carbamate functionality itself can exhibit distinct reactivity.

Nucleophilic Reactivity at the Carbamate Center

The nitrogen atom of the carbamate group is generally considered non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. masterorganicchemistry.com However, under certain conditions, the carbamate can undergo reactions. For instance, N-alkyl-N-benzyloxy carbamates can react with stabilized carbon nucleophiles, such as the enolates of esters or sulfones, to form acylated products in good yields. nih.gov

While direct nucleophilic attack on the carbonyl carbon of the Boc group is challenging, the carbamate can be activated. One reported method involves activation with triflic anhydride (B1165640) (Tf2O) to generate an isocyanate intermediate, which can then react with nucleophiles like alcohols. rsc.org Alternatively, under strongly basic conditions, the -NH moiety of a Boc-carbamate can be deprotonated, followed by the elimination of tert-butoxide to form an isocyanate, which can then be trapped by various nucleophiles. researchgate.net

Table 1: Examples of Nucleophilic Reactions at the Carbamate Center

| Carbamate Derivative | Nucleophile | Conditions | Product Type | Yield |

|---|---|---|---|---|

| N-Boc aniline | n-butanol | t-BuOLi, 110 °C | N-butyl-N'-phenylurea | 95% rsc.org |

| N-alkyl-N-benzyloxy carbamate | Methyl phenyl sulfone / LHMDS | THF, -78 °C to rt | Acylated carbamate | 92% nih.gov |

| N-alkyl-N-benzyloxy carbamate | Allyl phenyl sulfone / LHMDS | THF, -78 °C to rt | Acylated carbamate | 79% nih.gov |

| N-Boc amine | Alcohol | Tf2O, then alcohol | Substituted carbamate | - |

Intramolecular Rearrangements Involving the Carbamate Group

The carbamate group can participate in or direct intramolecular rearrangements. A notable example is the anionic Fries rearrangement of O-aryl carbamates. This reaction involves the directed ortho-metalation of the aromatic ring followed by an intramolecular migration of the carbamoyl (B1232498) group from the oxygen to the lithiated carbon, yielding a hydroxy amide. acs.org

In a different type of rearrangement, N-Boc protected N-aryl-phosphoramidates have been shown to undergo a researchgate.netmasterorganicchemistry.com-migration of the phosphorus group from the nitrogen to an ortho-lithiated carbon on the aryl ring. nih.gov This reaction proceeds intramolecularly to furnish N-Boc-protected o-aminoarylphosphonates. nih.gov Furthermore, intramolecular cyclizations involving the carbamate group have been reported. For example, N-Boc protected amines can be lithiated at the α-carbon and undergo intramolecular addition to in-situ generated arynes to form benzazepine derivatives. researchgate.net While not a direct rearrangement of the carbamate itself, these reactions highlight its role in facilitating complex molecular transformations.

Transformations Involving the Chiral Center and Adjacent Functionality

The chiral center in this compound, being adjacent to both the protected amine and the allyl group, exerts significant influence on the stereochemical outcome of various reactions. This control is fundamental to its utility in the synthesis of complex chiral molecules.

Stereospecific and Stereoselective Eliminations

Elimination reactions involving this compound and its derivatives can lead to the formation of conjugated dienes, which are themselves versatile synthetic intermediates. The stereochemistry of the starting material plays a crucial role in determining the geometry of the resulting diene.

While specific studies on the elimination reactions of this compound are not extensively documented in readily available literature, the principles of stereospecific and stereoselective eliminations in similar systems are well-established. For instance, E2 reactions are known to be stereospecific, requiring an anti-periplanar arrangement of the departing proton and the leaving group. In a molecule like this compound, where a suitable leaving group would need to be introduced, the conformation of the molecule would dictate which proton is abstracted and thus the E/Z geometry of the newly formed double bond.

In cases where there is more than one β-hydrogen available for abstraction, the reaction can be stereoselective, favoring the formation of the more stable alkene isomer. For protected homoallylic amines, elimination reactions can be a viable route to 1,3-dienes, which are valuable substrates in transition metal-catalyzed reactions. nih.gov The choice of base and reaction conditions can significantly influence the regioselectivity and stereoselectivity of these eliminations.

Alkylation and Substitution Reactions Directed by the Chiral Center

The chiral center in this compound can direct the stereochemical course of alkylation and substitution reactions at adjacent positions. This is a powerful strategy for the construction of new stereogenic centers with a defined relationship to the existing one.

The alkylation of the α-carbon to the nitrogen in N-protected amines is a fundamental transformation. In the context of chiral nonracemic N-amino cyclic carbamate hydrazones, a related system, α-alkylation has been shown to proceed with high enantioselectivity. nih.govacs.orgresearchgate.net This suggests that the chiral environment provided by the protecting group and the existing stereocenter can effectively control the approach of the electrophile.

For acyclic systems like this compound, diastereoselective alkylation of the corresponding enolate or a related nucleophilic species would be a key transformation. The stereocontrol would be dictated by the preferred conformation of the intermediate, which minimizes steric interactions and directs the incoming electrophile to a specific face of the molecule. The synthesis of complex chiral amines often relies on such diastereoselective additions to chiral imines or related precursors. nih.gov

| Reaction Type | Reagents/Conditions | Product Type | Stereochemical Outcome |

| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | α-Alkylated Carbamate | Diastereoselective |

| Addition to Imines | Chiral Aldehyde, Amine, Triethylborane | Alkylated Chiral Amine | High Diastereomeric Ratios |

This table represents potential transformations based on analogous systems.

Selective Oxidation and Reduction Pathways

The double bond in this compound is susceptible to a range of selective oxidation and reduction reactions, which can be performed with high levels of stereocontrol, often influenced by the adjacent chiral center and the protected amino group.

Oxidation:

A notable transformation is the Pd(II)/bis-sulfoxide/Brønsted acid co-catalyzed allylic C-H oxidation of N-Boc protected homoallylic amines. This reaction leads to the formation of oxazolidinones in good yields and with excellent diastereoselectivities. The reaction proceeds via an intramolecular C-H amination, where the carbamate nitrogen attacks the activated double bond. The high diastereoselectivity is attributed to the conformationally rigid tether of the carbamate.

Another potential oxidation pathway involves the dihydroxylation of the double bond, for instance using osmium tetroxide, which would lead to a diol. The facial selectivity of this reaction would be influenced by the steric and electronic properties of the adjacent chiral substituent. Subsequent transformations of the resulting diol could provide access to a variety of functionalized chiral building blocks.

Reduction:

The reduction of the double bond in this compound can be achieved using various methods, with the potential for diastereoselectivity. Catalytic hydrogenation, for example, using a heterogeneous catalyst like palladium on carbon, would typically lead to the syn-addition of hydrogen. The directing effect of the adjacent chiral center and the Boc-protecting group would influence the facial selectivity of the hydrogenation, potentially favoring one diastereomer over the other.

Alternatively, reductions of related N-protected allylic amines can be achieved through one-pot sequential reduction of an ester to an aldehyde followed by in-situ olefination. beilstein-journals.org While this is a synthetic route to allylic amines, similar reduction strategies on the double bond of the title compound could be envisioned. For instance, hydroboration-oxidation would lead to the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol with the stereochemistry at the newly formed chiral center being influenced by the existing one.

| Transformation | Reagents/Conditions | Product | Key Features |

| Allylic C-H Oxidation | Pd(OAc)₂, bis-sulfoxide, Brønsted Acid | Oxazolidinone | High diastereoselectivity |

| Dihydroxylation | OsO₄, NMO | Diol | Potential for diastereoselective addition |

| Hydrogenation | H₂, Pd/C | Saturated Carbamate | Syn-addition, potential for diastereoselectivity |

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Primary Alcohol | Anti-Markovnikov, potential for diastereoselectivity |

This table outlines potential selective oxidation and reduction pathways.

Mechanistic Investigations of Reactions Involving R Tert Butyl But 3 En 2 Ylcarbamate and Analogs

Elucidation of Unimolecular Substitution Mechanisms in Tert-butyl Carbamate (B1207046) Systems

Unimolecular nucleophilic substitution (SN1) is a primary reaction mechanism for substrates capable of forming stable carbocation intermediates. numberanalytics.comucsb.edu The tert-butyl group in tert-butyl carbamate systems is particularly prone to this pathway due to the high stability of the resulting tertiary carbocation. numberanalytics.comutexas.edu

The SN1 mechanism is a two-step process: numberanalytics.comucsb.edumasterorganicchemistry.com

Formation of a Carbocation: The reaction is initiated by the slow, rate-determining departure of a leaving group, leading to the formation of a planar carbocation intermediate. numberanalytics.commasterorganicchemistry.com For a tert-butyl carbamate, this would involve the cleavage of the C-O bond, generating a tert-butyl cation.

Nucleophilic Attack: The carbocation is then rapidly attacked by a nucleophile from either face of the planar intermediate, which can lead to a mixture of stereoisomeric products if the carbon is a stereocenter. masterorganicchemistry.com

The stability of the carbocation is the most critical factor governing SN1 reactivity. Alkyl substitution stabilizes the positive charge through inductive effects and hyperconjugation. numberanalytics.com Consequently, the reactivity order for substrates undergoing SN1 reactions is tertiary > secondary > primary. numberanalytics.comutexas.edu Resonance stabilization, such as in allylic or benzylic systems, also significantly enhances SN1 reaction rates.

| Substrate Type | Carbocation Stability | Relative SN1 Reaction Rate |

|---|---|---|

| Tertiary (e.g., tert-butyl) | High | Fastest |

| Secondary | Moderate | Intermediate |

| Primary | Low | Slowest/Does not occur |

| Methyl | Very Low | Does not occur |

In the context of (R)-tert-butyl but-3-en-2-ylcarbamate, the tert-butyl group itself is a protecting group that could potentially undergo substitution via an SN1 mechanism under strongly acidic conditions, although the primary focus is often on reactions at the allylic portion of the molecule. The stability of the tert-butyl cation makes it a good protecting group that can be removed under specific conditions without affecting the chiral center.

Understanding Chiral Induction Mechanisms in Asymmetric Syntheses

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule in excess over other possibilities. youtube.com This is achieved through a process known as asymmetric induction, where a chiral element in the substrate, reagent, or catalyst directs the formation of a new chiral center with a preferred configuration. youtube.comyoutube.com The fundamental basis for this control is the formation of diastereomeric transition states, which have different energies, leading to different reaction rates. youtube.com

In reactions involving this compound, the existing stereocenter at the C-2 position acts as a chiral auxiliary. This built-in chiral information can influence the stereochemical outcome of reactions at the adjacent double bond. For instance, in reactions like epoxidation or dihydroxylation of the butenyl group, the chiral carbamate can direct the incoming reagent to one face of the olefin over the other. This facial selectivity arises from minimizing steric hindrance in the diastereomeric transition state. youtube.com

The effectiveness of chiral induction is often quantified by diastereomeric excess (d.e.) or enantiomeric excess (e.e.). Several strategies are employed to achieve high levels of stereocontrol:

Substrate Control: Utilizing a chiral substrate, like this compound, to direct subsequent transformations.

Auxiliary Control: Attaching a removable chiral group (an auxiliary) to an achiral substrate to guide a stereoselective reaction. youtube.com

Reagent Control: Using a chiral reagent to differentiate between enantiotopic faces or groups in a prochiral substrate.

Catalyst Control: Employing a chiral catalyst to create a chiral environment around the substrate, which is often the most efficient method. nih.gov

For example, the diastereoselective aziridination of olefins has been achieved using chiral nosyloxycarbamates, where the stereochemical outcome is dependent on the matching combination of the chiral auxiliary on the carbamate and a chiral catalyst. researchgate.net Similarly, N-carbamate groups have been shown to participate in neighboring group participation mechanisms, leading to stereoselective syntheses of other compounds. epfl.ch

Mechanistic Pathways of Stereoselective Olefin Transformations

The but-3-enyl group in this compound is a site for various stereoselective transformations, most notably olefin metathesis. Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, and its stereoselective variants have become indispensable in modern organic synthesis. mdpi.com

The generally accepted mechanism for ruthenium-catalyzed olefin metathesis proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene species and the olefin substrate. mdpi.com This forms a key four-membered ring intermediate called a metallacyclobutane. The stereochemistry of the final olefin product (E or Z) is determined by the relative stabilities and decomposition pathways of the possible diastereomeric metallacyclobutane intermediates. mdpi.com

| Metathesis Type | Description | Key Feature |

|---|---|---|

| Ring-Closing Metathesis (RCM) | An intramolecular reaction that forms a cyclic olefin from a diene. | Can create macrocycles and other ring systems. nih.gov |

| Cross-Metathesis (CM) | An intermolecular reaction between two different olefins. | Builds complex acyclic molecules. acs.org |

| Enantioselective Olefin Metathesis (EOM) | Uses a chiral catalyst to transform a prochiral or racemic olefin into a non-racemic product. | Generates enantiomeric excess through catalyst control. nih.govacs.org |

The development of chiral ruthenium catalysts has enabled highly enantioselective and Z-selective olefin metathesis reactions. nih.govacs.org For a substrate like this compound, these catalysts can engage in reactions like ring-closing metathesis (if tethered to another olefin) or cross-metathesis with high stereocontrol, where the catalyst's chiral ligands dictate the facial selectivity of the olefin approach to the metal center. mdpi.com

Kinetic and Thermodynamic Studies of Carbamate Reactivity

Kinetic and thermodynamic studies provide quantitative data on reaction rates, equilibria, and energy profiles, which are essential for understanding and optimizing chemical processes. For reactions involving carbamates, these studies can reveal the influence of structure, solvent, and temperature on reactivity.

Kinetic studies focus on the rate of a reaction. For example, in the Diels-Alder cycloadditions of a tert-butylcarbamate-substituted 2(H)-pyran-2-one, it was found that reactions with electron-deficient dienophiles were kinetically faster than those with electron-rich dienophiles. nih.gov This highlights how the electronic properties of reactants influence the activation energy of the transition state. The rate law of a reaction also provides mechanistic clues; for instance, a rate that is first-order in the substrate but zero-order in the nucleophile is a hallmark of the SN1 mechanism. masterorganicchemistry.com

Thermodynamic studies examine the energy changes associated with a reaction, determining its spontaneity and the position of equilibrium. Key thermodynamic parameters include:

Gibbs Free Energy (ΔG): Indicates the spontaneity of a reaction. A negative value signifies a spontaneous process.

Enthalpy (ΔH): Represents the change in heat content. A negative value (exothermic) is generally favorable.

Entropy (ΔS): Measures the change in disorder. A positive value is favorable.

These parameters are related by the equation: ΔG = ΔH - TΔS. In some advanced oxidation processes, thermodynamic analysis has shown reactions to be spontaneous and endothermic, indicating they are driven by an increase in entropy. researchgate.net For carbamate reactions, thermodynamic data can help predict whether the formation of a desired product is favorable under specific conditions and can guide the choice of temperature to maximize yield.

Stereochemical Control and Chiral Induction Principles in R Tert Butyl But 3 En 2 Ylcarbamate Chemistry

Factors Influencing Enantioselectivity and Diastereoselectivity

The stereochemical outcome of reactions involving N-Boc-protected amino aldehydes, such as those derived from (R)-tert-butyl but-3-en-2-ylcarbamate, is significantly influenced by the existing chirality of the starting material. In processes like diastereoselective epoxidation, the inherent chirality of the molecule directs the approach of the oxidizing agent, leading to the preferential formation of one diastereomer over the other. Similarly, in the synthesis of vicinal diamines and β-amino alcohols from N-Boc-α-amino aldehydes, the stereochemistry of the final product is dictated by the chirality of the initial aldehyde. This principle of substrate-controlled stereoselectivity is fundamental in asymmetric synthesis.

Key factors that influence enantioselectivity and diastereoselectivity include the nature of the reactants, the solvent, the temperature, and the presence of any catalysts. For instance, in the addition of metallated species or Grignard reagents to N-Boc-α-amino aldehydes, the specific metal and the ligands attached to it can have a profound effect on the stereochemical course of the reaction.

Diastereoselection in Reactions with the Chiral Center of But-3-EN-2-ylcarbamate

The chiral center in this compound plays a pivotal role in directing the stereochemical outcome of subsequent reactions. This phenomenon, known as diastereoselection, is evident in various transformations. For example, the epoxidation of related N-Boc protected α,β-didehydro-γ-amino acid esters using reagents like m-chloroperoxybenzoic acid (m-CPBA) results in products with high diastereoselectivity, directly influenced by the pre-existing stereocenter.

Similarly, the addition of nucleophiles to α-amino aldehydes derived from this carbamate (B1207046) proceeds with a high degree of diastereoselectivity. The resident chiral center dictates the facial selectivity of the incoming nucleophile, leading to the preferential formation of one diastereomer. This control is crucial for the synthesis of complex molecules with multiple stereocenters, such as vicinal diamines and β-amino alcohols.

Role of Steric Hindrance in Directing Stereochemical Outcomes

Steric hindrance is a significant factor in controlling the stereochemical outcomes of reactions involving this compound and its derivatives. The bulky tert-butyl group of the Boc protecting group can influence the trajectory of an approaching reagent, favoring attack from the less hindered face of the molecule.

In the context of diastereoselective reactions, the interplay of steric effects between the substituents on the chiral center and the incoming reagent is crucial. For example, in the reduction of N-Boc-β-amino ketones, the stereochemical outcome is controlled by the chirality of the starting ketone, where the existing stereocenter and its substituents sterically guide the approach of the reducing agent. This leads to the formation of N-Boc-β-amino alcohols with high diastereoselectivity.

Stereochemical Assignments through Diastereomeric Ratio Analysis

The determination of the stereochemical outcome of a reaction relies on the analysis of the diastereomeric ratio of the products. This is often accomplished using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), or gas chromatography (GC). By comparing the signals or peaks corresponding to each diastereomer, the relative amounts of each can be quantified.

In cases where diastereomers can be separated, such as the nitro alcohols formed in a Henry reaction, X-ray crystallography can be employed to definitively assign the absolute stereochemistry of each isomer. This provides a concrete basis for understanding the stereochemical course of the reaction and for confirming the effectiveness of the stereocontrol elements. The stereoselective synthesis of vicinal diamines from N-Boc-α-amino aldehydes also relies on the analysis of the diastereomeric ratio to confirm the high stereoselectivity of the key addition step.

| Reactant/Reaction | Key Stereochemical Control Element | Observed Outcome | Analytical Method for Ratio |

| N-Boc-α-amino aldehydes + Metallated species | Chirality of the starting α-amino aldehyde | High diastereoselectivity in the formation of amino alcohols | NMR, HPLC |

| N-Boc-N-benzyl-α,β-didehydro-γ-amino acid methyl esters + m-CPBA | Chirality of the starting material | High diastereoselectivity in the resulting epoxides | NMR, HPLC |

| N-Boc-β-amino ketones + Reducing agents | Chirality of the starting ketone | High diastereoselectivity in the formation of N-Boc-β-amino alcohols | NMR, GC |

| N-Boc-2,2-dimethyloxazolidine-4-carbaldehyde + Nitromethane (Henry Reaction) | Chirality of the starting aldehyde | High diastereoselectivity, separable nitro alcohol products | X-ray crystallography |

Applications of R Tert Butyl But 3 En 2 Ylcarbamate in Advanced Organic Synthesis Research

Utility as a Chiral Building Block for Complex Organic Molecules

The strategic placement of the functional groups in (R)-tert-butyl but-3-en-2-ylcarbamate allows for its use in creating novel nicotinic acetylcholine (B1216132) receptor ligands, which have shown potential as cognition-enhancing agents. sigmaaldrich.com Furthermore, it serves as a precursor for the synthesis of chiral β-amino sulfides and β-amino thiols. sigmaaldrich.com

Synthesis of Biologically Relevant Natural Product Intermediates

This compound and its derivatives are instrumental in the synthesis of intermediates for various biologically active natural products. For instance, a related compound, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, is a key intermediate in the synthesis of Jaspine B, a natural product isolated from marine sponges that exhibits cytotoxic activity against several human carcinoma cell lines. consensus.app The synthesis of this intermediate was achieved from L-Serine in seven steps. consensus.app

Another significant application is in the synthesis of Lacosamide, a medication used for the treatment of partial-onset seizures. A derivative, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, serves as a novel intermediate in the synthesis of Lacosamide. google.com This intermediate can be readily prepared and then converted to another key intermediate, (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide, through an alkylation reaction. google.comresearchgate.net

Development of Novel Chiral Ligands and Catalysts from But-3-EN-2-ylcarbamate Derivatives

The chiral amine backbone of this compound serves as a scaffold for the development of novel chiral ligands used in asymmetric catalysis. nih.gov Chiral ligands are crucial for controlling the stereochemical outcome of metal-catalyzed reactions, enabling the synthesis of enantiomerically enriched products. mdpi.comnih.gov By modifying the but-3-en-2-ylcarbamate structure, researchers can create a diverse library of ligands with varying steric and electronic properties, which can be screened for optimal performance in a range of asymmetric transformations. nih.govresearchgate.net

Derivatives of chiral amines, such as β-aminophosphines, have gained significant attention as effective organocatalysts and ligands in metal-catalyzed reactions due to their stability, low toxicity, and ease of handling. rsc.org These ligands have been successfully applied in palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions to enones. rsc.org

Strategic Use as a Protecting Group in Multistep Synthetic Sequences

The tert-butoxycarbonyl (Boc) group in this compound is a widely used protecting group for amines in multistep organic synthesis. orgsyn.org Protecting groups are essential for masking reactive functional groups to prevent them from undergoing unwanted reactions while other parts of the molecule are being modified. pearson.com The Boc group is particularly favored due to its stability under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. organic-chemistry.org

The tert-butyl group can also be used as a protecting group for amides. A mild de-tert-butylation of N,N-disubstituted amides can be achieved using a catalytic amount of Cu(OTf)2. researchgate.net This strategy has also been extended to the deprotection of Boc groups. researchgate.net Additionally, the tert-butyl moiety can serve as a base-resistant protecting group for thiols, which can later be smoothly replaced by the more labile acetyl group. researchgate.net The protection of alcohols as tert-butyl ethers is another common strategy, and deprotection can be achieved using various methods, including mild acid treatment. organic-chemistry.org

| Protecting Group | Functional Group Protected | Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | Amine | Mild acid (e.g., TFA, HCl) organic-chemistry.org |

| tert-Butyl (tBu) | Amide | Catalytic Cu(OTf)2 researchgate.net |

| tert-Butyl (tBu) | Thiol | Transprotection to S-acetyl researchgate.net |

| tert-Butyl (tBu) | Alcohol | Mild acid organic-chemistry.org |

Precursor to Structurally Diverse Chiral Amines and Amino Alcohol Derivatives

This compound is a versatile precursor for the synthesis of a wide array of structurally diverse chiral amines and amino alcohols. These classes of compounds are of significant interest in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis. The terminal alkene can be subjected to various transformations, such as oxidation, reduction, or addition reactions, to introduce new functional groups. Subsequently, or concurrently, the Boc-protected amine can be deprotected to reveal the primary amine, which can then be further functionalized.

For example, chiral amino alcohols can be synthesized through methods like the reduction of amino acid esters or the reduction of azides derived from ethylene (B1197577) oxide compounds. The development of practical synthetic routes to compounds like trans-tert-butyl-2-aminocyclopentylcarbamate, which has potential as a scaffold for chiral ligands, highlights the utility of carbamate-protected amines in generating valuable chiral building blocks. nih.gov

Analytical Methodologies for Characterization and Purity Assessment of R Tert Butyl But 3 En 2 Ylcarbamate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For chiral compounds like (R)-tert-butyl but-3-en-2-ylcarbamate, ¹H and ¹³C NMR spectra confirm the molecular backbone and functional groups.

¹H NMR: Provides information on the number and connectivity of protons. Key signals for a tert-butyl carbamate (B1207046) structure include a characteristic singlet for the nine protons of the tert-butyl group (around 1.4-1.5 ppm) and signals corresponding to the protons of the but-3-en-2-yl moiety. rsc.org

¹³C NMR: Reveals the carbon framework of the molecule. Distinctive peaks include those for the carbonyl carbon of the carbamate group (around 153-156 ppm), the quaternary and methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively), and the carbons of the butenyl chain. rsc.orgrsc.org

While standard NMR can confirm the constitution, advanced methods are often required for stereochemical assignment. One common strategy involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). rsc.orgrsc.org Reacting the chiral amine precursor or the carbamate itself with a CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), produces diastereomers. rsc.org These diastereomers exhibit distinct NMR signals, allowing for the determination of enantiomeric purity and, in many cases, the assignment of absolute configuration by analyzing the chemical shift differences. nih.gov

Table 1: Illustrative NMR Data for Carbamate Structures This table presents typical chemical shift ranges for functional groups found in tert-butyl carbamates based on related structures.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | tert-Butyl (s, 9H) | 1.43 - 1.57 | rsc.org |

| ¹H | NH (br s, 1H) | 4.49 - 5.23 | rsc.org |

| ¹³C | Carbonyl (C=O) | 152.20 - 161.80 | rsc.orgrsc.org |

| ¹³C | Quaternary Carbon (C(CH₃)₃) | 79.00 - 83.25 | rsc.org |

| ¹³C | Methyl Carbons (C(CH₃)₃) | 28.10 - 28.60 | rsc.org |

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Determination

Chromatography is the cornerstone for assessing the purity of this compound, particularly for resolving and quantifying stereoisomers.

Chiral HPLC is the most prevalent technique for determining the enantiomeric purity of chiral compounds. sci-hub.se This method utilizes a chiral stationary phase (CSP) that interacts differently with the R- and S-enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly effective for separating carbamate enantiomers. scilit.comyoutube.comnih.gov The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), and method parameters like flow rate and temperature, are optimized to achieve baseline separation. rsc.org The enantiomeric excess (% ee) is determined by integrating the peak areas of the two enantiomers. For Boc-protected amino derivatives, methods validated according to ICH guidelines can be sensitive enough to detect undesired isomers at levels of 0.05% or less. rsc.org

Another approach involves pre-column derivatization of the amine with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18). sci-hub.senih.govresearchgate.net

Table 2: Example Parameters for Chiral HPLC Separation of Boc-Protected Amines This table illustrates typical conditions used for the enantiomeric separation of related chiral compounds.

| Parameter | Description | Reference |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® IC) | rsc.org |

| Mobile Phase | Hexane/Ethanol or similar normal-phase mixtures | rsc.org |

| Detection | UV at 210-254 nm | researchgate.net |

| Key Performance Metrics | Resolution (Rs) > 2.0; Selectivity (α) > 1.2 | rsc.org |

Gas Chromatography (GC) for Purity and Isomer Analysis

Gas chromatography is a powerful tool for analyzing volatile compounds and assessing chemical purity. However, many carbamates are thermally labile and can degrade at the high temperatures used in conventional GC injectors. taylorfrancis.comnih.gov

To overcome this, specialized techniques such as cold on-column injection are employed. This method introduces the sample directly onto the column at a low temperature, which is then rapidly ramped. nih.gov This minimizes the exposure of the analyte to high heat, preventing thermal decomposition and allowing for accurate quantification. nih.gov For chiral separations, capillary columns with a stationary phase containing a cyclodextrin (B1172386) derivative are used. gcms.czchromatographyonline.com These chiral GC columns can resolve enantiomers of volatile compounds, making GC a viable method for determining the enantiomeric purity of this compound, provided its volatility and thermal stability are sufficient. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the high sensitivity and selectivity of mass spectrometry. waters.comnih.gov UPLC utilizes columns with smaller particle sizes (<2 µm) to achieve faster analysis times and higher resolution compared to conventional HPLC. cmes.org

For carbamates, reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile (B52724) and water or an aqueous buffer. waters.comcmes.org The mass spectrometer serves as a highly specific detector, confirming the identity of the compound by its mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can be used for even greater specificity and for structural confirmation by analyzing the fragmentation patterns of the parent ion. nih.govnih.gov These techniques are exceptionally sensitive, capable of detecting and quantifying the target compound and any related impurities at very low concentrations. cmes.orgnih.gov

Table 3: Typical LC-MS/UPLC System Configuration for Carbamate Analysis

| Component | Specification | Reference |

| Chromatography System | ACQUITY UPLC or similar | waters.comnih.gov |

| Column | Reversed-Phase C18 (e.g., Agilent Poroshell 120 EC-C18) | cmes.org |

| Mobile Phase | Acetonitrile/Water with additives (e.g., ammonium (B1175870) acetate) | cmes.org |

| Ionization Source | Electrospray Ionization (ESI) | cmes.org |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) for quantification | cmes.orgnih.gov |

X-Ray Crystallography for Absolute Configuration Determination

While chromatographic and spectroscopic methods can establish stereochemical purity relative to a standard, X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule in the solid state. nih.govpurechemistry.orgnih.gov

The technique requires a high-quality single crystal of the compound. researchgate.net By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom in the molecule. purechemistry.org The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering), where the presence of heavier atoms in the structure causes small, measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). researchgate.netresearchgate.net

A significant challenge for organic molecules like this compound, which contain only light atoms (C, H, N, O), is that the anomalous scattering effect is very weak. researchgate.net However, modern diffractometers and advanced data processing methods have improved the ability to assign the absolute configuration of light-atom structures with high confidence. researchgate.net

Emerging Research Directions and Future Perspectives in Chiral But 3 En 2 Ylcarbamate Chemistry

Innovations in Green Chemistry Approaches for Sustainable Synthesis

The growing emphasis on environmental responsibility in chemical manufacturing has spurred the development of green and sustainable methods for synthesizing chiral compounds like (R)-tert-butyl but-3-en-2-ylcarbamate. A major thrust in this area is the adoption of biocatalysis and chemoenzymatic strategies, which offer high selectivity and milder reaction conditions, thereby reducing waste and avoiding the use of toxic reagents.

A prominent trend is the use of transaminase (ATA) enzymes to install the chiral amine center. researchgate.net These enzymes can catalyze the conversion of prochiral ketones into chiral amines with exceptional enantiomeric excess (>99.9% ee). researchgate.net This biocatalytic approach circumvents the need for hazardous reagents and often streamlines synthetic sequences, making the process more cost-effective and scalable for industrial applications. researchgate.net For instance, a chemoenzymatic strategy has been developed for a related chiral piperidine (B6355638) intermediate, which significantly reduces the use of toxic chemicals and hazardous reaction conditions. researchgate.net The process starts from a commercially available material and utilizes an enzymatic transamination-cyclization as the key step, highlighting the potential for producing complex chiral structures from simple precursors in a more sustainable fashion. researchgate.net

Further innovations include the development of solvent-free reaction conditions. rsc.org For example, the use of tert-butyl nitrite (B80452) (TBN) for N-nitrosation reactions under solvent-free conditions has been reported, showing that sensitive protecting groups like the tert-butyloxycarbonyl (Boc) group are stable under these mild conditions. rsc.org Additionally, new methodologies are emerging for the direct synthesis of carbamates from Boc-protected amines using simple bases like lithium tert-butoxide, which avoids the need for hazardous reagents and metal catalysts, aligning with the principles of green chemistry. rsc.org

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Chiral Carbamates

| Feature | Conventional Synthesis | Green Chemistry Approach |

| Catalyst | Often relies on heavy metal catalysts or strong acids. google.com | Utilizes biocatalysts (e.g., transaminases) or metal-free catalysts. researchgate.netrsc.org |

| Solvents | Typically requires large volumes of organic solvents. | Aims for solvent-free conditions or use of benign solvents like water. rsc.org |

| Reagents | May involve toxic and hazardous chemicals. researchgate.net | Employs safer, more environmentally friendly reagents. rsc.org |

| Stereoselectivity | May require multi-step resolutions or chiral auxiliaries. | Often achieves high stereoselectivity in a single enzymatic step. researchgate.net |

| Waste Generation | Can produce significant amounts of chemical waste. | Reduced waste streams due to higher atom economy and catalyst recycling. |

Design and Discovery of New Chiral Reagents and Catalysts from the Carbamate (B1207046) Scaffold

The inherent chirality and functional handles of the this compound scaffold make it an attractive starting point for the design of novel chiral ligands, reagents, and organocatalysts. The field of scaffold-oriented asymmetric catalysis is actively exploring how to leverage such frameworks to create catalysts for unprecedented transformations. nih.gov

One area of exploration is the use of carbamate-containing molecules as precursors for sophisticated ligands in metal-catalyzed reactions. For example, related tert-butyl carbamate derivatives of thiophene (B33073) serve as precursors in the synthesis of diimine ligands, which are crucial for forming metal complexes with specific catalytic activities. nih.gov The carbamate group's steric bulk and electronic properties can be fine-tuned to influence the coordination environment around the metal center, thereby controlling the stereochemical outcome of a reaction.

Furthermore, the principles of rational design are being applied to modify carbamate-containing scaffolds to develop new bioactive agents and catalysts. rsc.org By understanding the structure-activity relationships, researchers can computationally model and then synthesize novel catalysts. nih.gov This approach led to the development of a new class of superbasic, bifunctional peptidyl guanidine (B92328) catalysts, demonstrating that inspiration from a bioactive scaffold can lead to new catalytic systems. nih.gov The flexibility and functional groups within these scaffolds allow for conformational modulation, which is key to pre-organizing the catalyst's structure into its active state and achieving high levels of stereocontrol. nih.gov

Exploration of Novel Organic Transformations and Mechanistic Insights

Researchers are continually seeking to expand the synthetic utility of this compound by subjecting it to novel reaction conditions and uncovering new transformations. The presence of both a nucleophilic nitrogen (once deprotected) and an electrophilic double bond (upon activation) allows for a diverse range of chemical reactivity.

A fascinating example of novel reactivity is seen in related pyran-based carbamates, which have been shown to act as "chameleon" dienes in Diels-Alder reactions. mdpi.com A 2(H)-pyran-2-one bearing a tert-butylcarbamate (B1260302) group at the 5-position can participate efficiently in cycloadditions with both electron-rich and electron-deficient dienophiles. mdpi.com This ambident reactivity challenges traditional predictions based on frontier molecular orbital theory and opens up new avenues for constructing complex polycyclic systems. Mechanistic studies into such reactions, including the unexpected thermal dimerization of the pyrone, provide valuable insights into the underlying electronic factors that govern its reactivity. mdpi.com

Other novel transformations include catalyzed direct allylic aminations. researchgate.net This reaction allows for the direct installation of a nitrogen-containing group at a position allylic to the double bond, a highly valuable transformation for the synthesis of complex nitrogen-containing molecules. The selectivity of such reactions can be finely tuned by the choice of catalyst and reaction conditions. researchgate.net Additionally, related carbamate structures have been shown to undergo efficient phase transfer catalyzed (PTC) alkylation reactions, providing a robust method for C-C bond formation under mild conditions. google.com

Advanced Applications in Synthetic Method Development and Methodologies

The ultimate test of a chiral building block's utility lies in its application in the development of broader synthetic methodologies and its successful incorporation into the total synthesis of complex, high-value molecules such as natural products and pharmaceuticals.

This compound and its analogs have proven to be key intermediates in the synthesis of important molecules. For example, the related (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate is a crucial intermediate in the synthesis of Jaspine B, a natural product isolated from marine sponges that exhibits significant cytotoxic activity against several human carcinoma cell lines. consensus.appconsensus.app The availability of this chiral building block through a multi-step synthesis from L-Serine enables access to this and other related natural products. consensus.app

The carbamate moiety is also central to the development of powerful synthetic methods, such as the asymmetric Mannich reaction. Detailed procedures have been established where tert-butyl carbamate is used to generate an N-Boc-imine in situ, which then reacts with an aldehyde in the presence of a chiral catalyst to yield highly enantioenriched products. orgsyn.org This methodology provides a reliable route to synthetically challenging β-amino ketone derivatives, which are prevalent in many biologically active compounds. orgsyn.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.